

Application Notes: In Vivo Administration of HDAC6 Degrader-5 in Mouse Models

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Compound of Interest		
Compound Name:	HDAC6 degrader-5	
Cat. No.:	B15613035	Get Quote

Introduction

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates cellular processes such as protein trafficking, degradation, and cell motility by deacetylating non-histone proteins, most notably α-tubulin.[1][2] Its role in various diseases, including cancer and neurodegenerative disorders, has made it a compelling therapeutic target. [1] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality over traditional inhibition.[3][4]

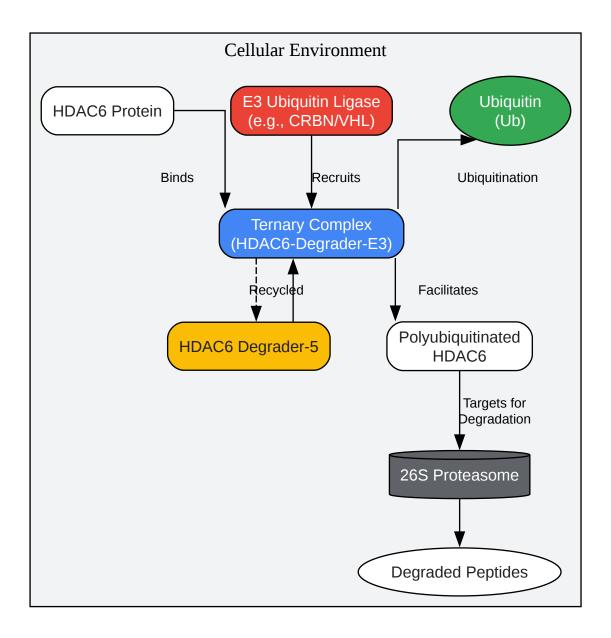
HDAC6 degrader-5 is a heterobifunctional molecule designed to specifically recruit HDAC6 to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This approach can provide a more profound and sustained target knockdown compared to simple inhibition. These notes provide a detailed protocol for the in vivo administration of **HDAC6 degrader-5** in mouse models to assess its pharmacodynamic activity.

Mechanism of Action: PROTAC-Mediated HDAC6 Degradation

HDAC6 degrader-5 functions by inducing proximity between HDAC6 and an E3 ubiquitin ligase. The degrader simultaneously binds to the protein of interest (HDAC6) and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase



to HDAC6. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome, freeing the degrader molecule to repeat the cycle.



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Caption: PROTAC-mediated degradation of HDAC6.

Quantitative Data Summary

The efficacy of HDAC6 degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes



representative data for potent HDAC6 degraders from published studies.

Compoun d	E3 Ligase Recruited	Cell Line	DC50 (nM)	Dmax (%)	Timepoint (h)	Citation
TO-1187	CRBN	MM.1S	5.81	94	6	[5]
PROTAC 9	CRBN	MM.1S	5.01	94	6	[5]
Degrader 3j	VHL	MM.1S (Human)	7.1	90	4	[6][7]
Degrader 3j	VHL	4935 (Mouse)	4.3	57	6	[6][7]

Experimental Protocols

This section outlines a representative protocol for a single-dose pharmacodynamic study in mice.

Materials and Reagents

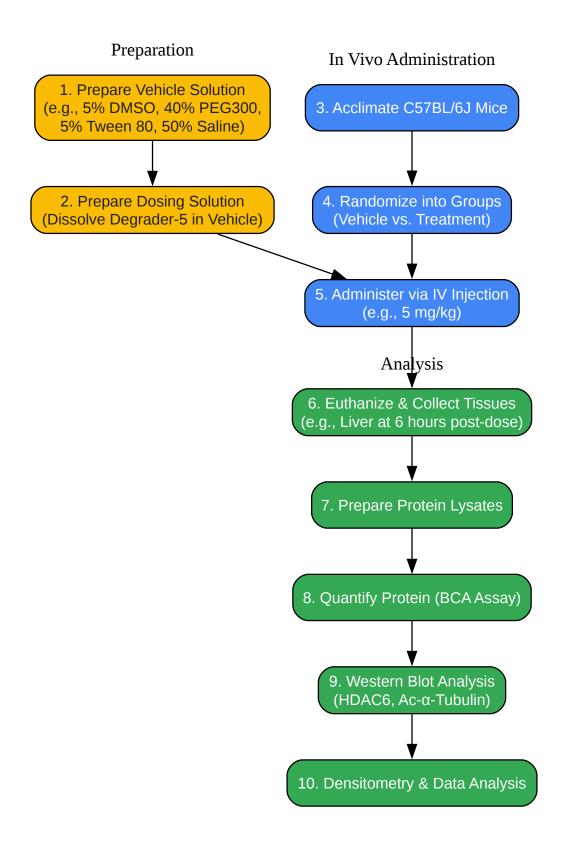
- HDAC6 degrader-5
- C57BL/6J mice (male, 8-10 weeks old)
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit



- Primary Antibodies: Anti-HDAC6, Anti-acetylated-α-Tubulin, Anti-α-Tubulin, Anti-GAPDH
- HRP-conjugated Secondary Antibodies
- Enhanced Chemiluminescence (ECL) Substrate
- Sterile syringes and needles (27G or smaller)

Experimental Workflow Diagram





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Caption: In vivo experimental workflow.



Vehicle Preparation

Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.[8]

- Prepare a vehicle solution consisting of:
 - 5% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 50% Sterile Saline (0.9%)
- In a sterile tube, add the required volume of DMSO first.
- Add PEG300 and vortex until the solution is homogeneous.
- · Add Tween 80 and vortex thoroughly.
- Add the sterile saline dropwise while continuously vortexing to ensure the solution remains clear.

Dosing Solution Preparation

- Weigh the required amount of HDAC6 degrader-5.
- Dissolve the compound in the pre-prepared vehicle to achieve the final desired concentration. For a 5 mg/kg dose in a 20 g mouse with an injection volume of 100 μL, the required concentration is 1 mg/mL.
- Ensure the final solution is clear and fully dissolved before administration.

Animal Handling and Administration

 House C57BL/6J mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the experiment.



- Randomize mice into a vehicle control group and a treatment group ($n \ge 3$ per group).
- Administer HDAC6 degrader-5 (5 mg/kg) or an equivalent volume of vehicle via intravenous (IV) tail vein injection.[5] A typical injection volume is 5-10 mL/kg (e.g., 100-200 μL for a 20 g mouse).
- Monitor the animals for any signs of adverse reactions post-injection.

Tissue Collection and Protein Extraction

- At the designated endpoint (e.g., 6 hours post-injection), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[5]
- Promptly dissect and harvest tissues of interest (e.g., liver, spleen, tumor xenografts).
- Wash the tissues with ice-cold PBS and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
- To extract proteins, homogenize the thawed tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

Western Blot Analysis for Pharmacodynamic Biomarkers

- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the samples to equal protein concentrations with lysis buffer and sample buffer.
- Load 20-30 μg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with primary antibodies against HDAC6 and the pharmacodynamic biomarker acetylated-α-tubulin overnight at 4°C. Use antibodies against α-tubulin or GAPDH as loading controls.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Perform densitometry analysis to quantify the protein levels. Normalize the HDAC6 and acetylated-α-tubulin signals to the loading control. The level of HDAC6 degradation is determined by comparing the normalized signal in the treated group to the vehicle control group.[5]

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